![molecular formula C19H28FN3O B5302117 N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperazine derivatives. This compound has gained significant attention due to its potential as a therapeutic agent for the treatment of various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD).
科学的研究の応用
N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is in the treatment of addiction. Studies have shown that N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide can reduce drug-seeking behavior and drug self-administration in animal models of addiction. Additionally, N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has been shown to be effective in reducing the symptoms of ADHD and epilepsy in animal models.
作用機序
N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide increases the levels of GABA in the brain, which leads to a decrease in neuronal activity and a reduction in the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide are primarily related to its ability to increase the levels of GABA in the brain. Studies have shown that N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide can increase the levels of GABA in the brain by up to 10-fold. This increase in GABA levels leads to a decrease in neuronal activity, which can result in a reduction in the symptoms of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide in lab experiments is its high potency and selectivity for GABA transaminase. Additionally, N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has been shown to have a long half-life, which makes it a suitable candidate for use in chronic studies. However, one of the limitations of using N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide in lab experiments is its potential for off-target effects, which could lead to unintended consequences.
将来の方向性
There are several future directions for the study of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Additionally, studies are needed to determine the long-term effects of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide on neuronal function and behavior. Finally, the potential therapeutic applications of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia, should be investigated.
In conclusion, N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a synthetic compound that has shown great promise as a potential therapeutic agent for the treatment of various neurological disorders. Its ability to increase the levels of GABA in the brain makes it a promising candidate for the treatment of addiction, epilepsy, and ADHD. While there are limitations to its use in lab experiments, the future directions for the study of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide are numerous, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide involves a multi-step process that starts with the reaction between 4-fluorobenzylamine and cyclohexanone to form N-cyclohexyl-4-fluorobenzylamine. This intermediate is then reacted with chloroacetyl chloride to form N-cyclohexyl-2-chloro-N-(4-fluorobenzyl)acetamide. The final step involves the reaction of N-cyclohexyl-2-chloro-N-(4-fluorobenzyl)acetamide with piperazine to yield N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide.
特性
IUPAC Name |
N-cyclohexyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c20-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-19(24)21-18-4-2-1-3-5-18/h6-9,18H,1-5,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZDGUVAEWFNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(4-fluorobenzyl)piperazin-1-yl]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。